

# Spectroscopic Profile of (+)-Apoverbenone: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Apoverbenone

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An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Chiral Intermediate

## Introduction

**(+)-Apoverbenone**, with the systematic name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpene ketone. Its chiral structure makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(+)-Apoverbenone**, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(+)-Apoverbenone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
5.95	d	9.5	H-3
7.30	d	9.5	H-4
2.85	m	H-1	
2.60	m	H-5	
2.45	m	H-7a	
2.20	m	H-7b	
1.40	s	CH <sub>3</sub> (syn)	
0.85	s	CH <sub>3</sub> (anti)	

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) (ppm)	Assignment
203.0	C-2 (C=O)
160.0	C-4
128.0	C-3
58.0	C-1
48.0	C-5
41.0	C-6
35.0	C-7
26.0	CH <sub>3</sub> (syn)
22.0	CH <sub>3</sub> (anti)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1675	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
~1610	Medium	C=C stretch (alkene)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
136	100	[M] <sup>+</sup> (Molecular Ion)
121	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
108	Moderate	[M - CO] <sup>+</sup>
93	High	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(+)-Apoverbenone** is dissolved in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.<sup>[1]</sup>

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Parameters: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse sequence.

- Acquisition Time: Approximately 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16 to 64, depending on the concentration.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Acquisition Time: Approximately 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 to 4096, due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Sample Preparation: As **(+)-Apoverbenone** is a liquid at room temperature, the spectrum is typically acquired using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.<sup>[2]</sup>

Instrumentation and Parameters: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample compartment is recorded prior to the sample analysis.

## Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **(+)-Apoverbenone** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

Gas Chromatography (GC) Parameters: A capillary column suitable for the analysis of terpenes, such as a DB-5 or HP-5MS, is used.<sup>[3]</sup>

- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 50-60 °C is held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.<sup>[3]</sup>
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

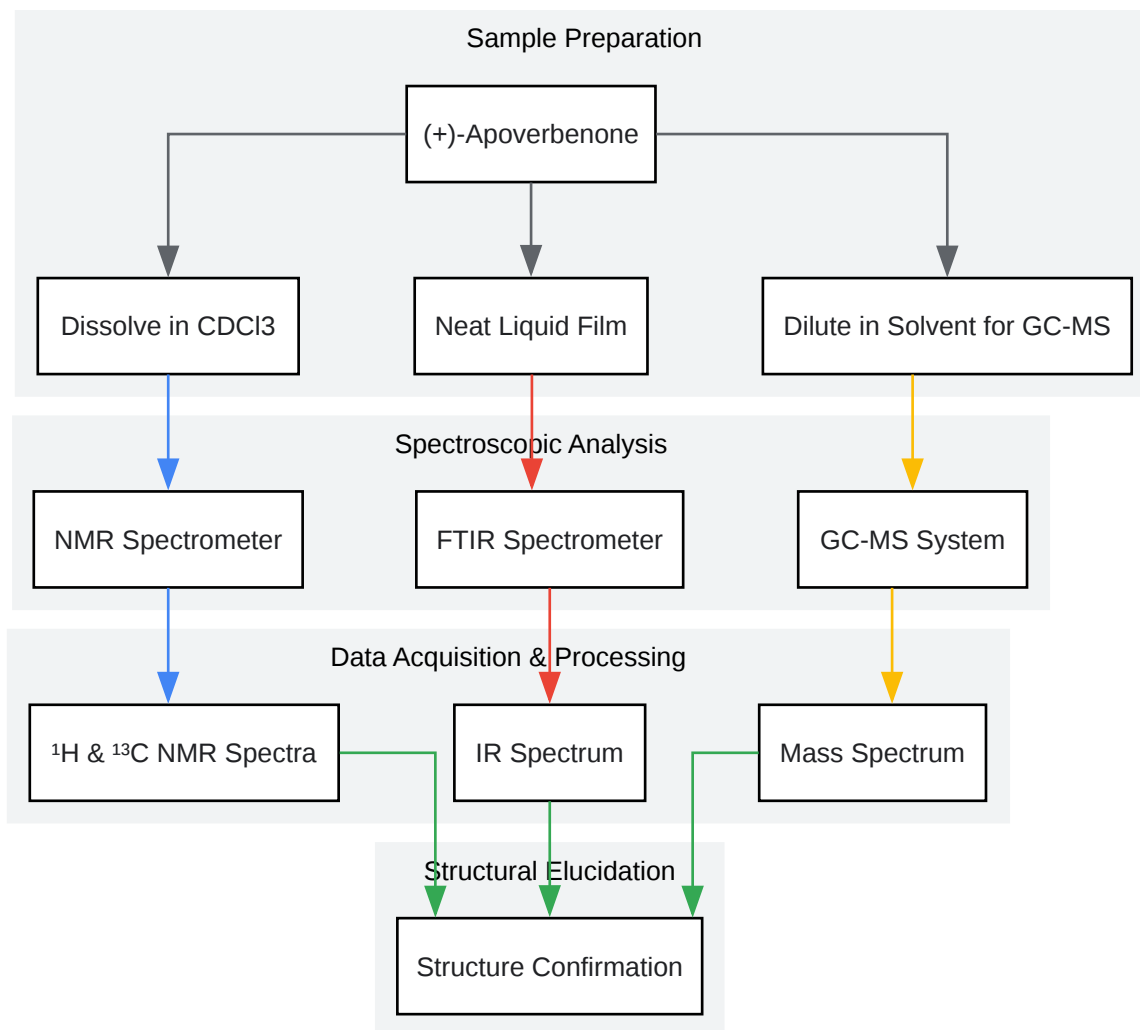
Mass Spectrometry (MS) Parameters:

- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(+)-Apoverbenone**.

## General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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